4-(3-bromoimidazo[1,2-b]pyridazin-6-ylamino)cyclohexanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-bromoimidazo[1,2-b]pyridazin-6-ylamino)cyclohexanol is a complex organic compound that belongs to the class of imidazo[1,2-b]pyridazines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a bromine atom and an imidazo[1,2-b]pyridazine core in its structure makes it a valuable scaffold for drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-bromoimidazo[1,2-b]pyridazin-6-ylamino)cyclohexanol typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of 3-amino-6-bromopyridazine, followed by a ring-closing reaction to form the imidazo[1,2-b]pyridazine core
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(3-bromoimidazo[1,2-b]pyridazin-6-ylamino)cyclohexanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imidazo[1,2-b]pyridazine core can be reduced under specific conditions.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution of the bromine atom could result in various substituted derivatives.
Scientific Research Applications
4-(3-bromoimidazo[1,2-b]pyridazin-6-ylamino)cyclohexanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Its potential therapeutic properties are being explored for the treatment of diseases such as cancer and infectious diseases.
Industry: It can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-(3-bromoimidazo[1,2-b]pyridazin-6-ylamino)cyclohexanol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain kinases, such as TAK1, by binding to their active sites and preventing phosphorylation . This inhibition can lead to the suppression of cell growth and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-6-chloroimidazo[1,2-b]pyridazine
- 6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid
- Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate
Uniqueness
4-(3-bromoimidazo[1,2-b]pyridazin-6-ylamino)cyclohexanol is unique due to the presence of the cyclohexanol moiety, which can enhance its solubility and bioavailability. Additionally, the specific substitution pattern on the imidazo[1,2-b]pyridazine core can result in distinct biological activities compared to other similar compounds.
Properties
Molecular Formula |
C12H15BrN4O |
---|---|
Molecular Weight |
311.18 g/mol |
IUPAC Name |
4-[(3-bromoimidazo[1,2-b]pyridazin-6-yl)amino]cyclohexan-1-ol |
InChI |
InChI=1S/C12H15BrN4O/c13-10-7-14-12-6-5-11(16-17(10)12)15-8-1-3-9(18)4-2-8/h5-9,18H,1-4H2,(H,15,16) |
InChI Key |
YWPRESMDEWBIIR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1NC2=NN3C(=NC=C3Br)C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.